molecular formula C10H14O3 B13675017 1,3-Propanediol, 1-(4-methoxyphenyl)- CAS No. 70760-15-5

1,3-Propanediol, 1-(4-methoxyphenyl)-

Cat. No.: B13675017
CAS No.: 70760-15-5
M. Wt: 182.22 g/mol
InChI Key: UAULCHHRFVWPJQ-UHFFFAOYSA-N
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Description

1,3-Propanediol, 1-(4-methoxyphenyl)- is an organic compound characterized by the presence of a propanediol backbone with a methoxyphenyl group attached to one of the carbon atoms

Chemical Reactions Analysis

Types of Reactions: 1,3-Propanediol, 1-(4-methoxyphenyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it can participate in β-alkylation reactions catalyzed by ruthenium complexes .

Common Reagents and Conditions: Common reagents used in the reactions of 1,3-Propanediol, 1-(4-methoxyphenyl)- include oxidizing agents, reducing agents, and catalysts such as ruthenium complexes. The reaction conditions often involve mild temperatures and pressures to ensure high selectivity and yield .

Major Products: The major products formed from the reactions of 1,3-Propanediol, 1-(4-methoxyphenyl)- depend on the specific reaction conditions. For example, β-alkylation reactions can yield various alkylated derivatives .

Scientific Research Applications

1,3-Propanediol, 1-(4-methoxyphenyl)- has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology and medicine, it is investigated for its potential anti-inflammatory properties and as a synthon for pharmaceutical drugs such as ®-tamsulosin and silibinin . In the industry, it is utilized in the production of polymers, adhesives, and coatings .

Mechanism of Action

The mechanism of action of 1,3-Propanediol, 1-(4-methoxyphenyl)- involves its interaction with specific molecular targets and pathways. For instance, it can act on haloalkane dehalogenase and ADP-ribosylation factor 1, influencing various biochemical processes . The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1,3-Propanediol, 1-(4-methoxyphenyl)- can be compared with other similar compounds such as 1-(4-hydroxy-3-methoxyphenyl)-2-(2-methoxyphenoxy)-1,3-propanediol and 1-(3,4-dimethoxyphenyl)-2-(2-methoxyphenoxy)-1,3-propanediol . These compounds share similar structural features but differ in their functional groups and specific applications. The uniqueness of 1,3-Propanediol, 1-(4-methoxyphenyl)- lies in its specific methoxyphenyl group, which imparts distinct chemical and biological properties.

Conclusion

1,3-Propanediol, 1-(4-methoxyphenyl)- is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure allows it to participate in diverse chemical reactions and interact with specific molecular targets, making it a valuable compound for further research and development.

Properties

CAS No.

70760-15-5

Molecular Formula

C10H14O3

Molecular Weight

182.22 g/mol

IUPAC Name

1-(4-methoxyphenyl)propane-1,3-diol

InChI

InChI=1S/C10H14O3/c1-13-9-4-2-8(3-5-9)10(12)6-7-11/h2-5,10-12H,6-7H2,1H3

InChI Key

UAULCHHRFVWPJQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(CCO)O

Origin of Product

United States

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